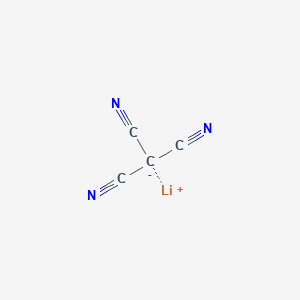
Lithium tricyanomethanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium tricyanomethanide is a chemical compound with the formula Li[C(CN)₃]. It is known for its unique structural properties and potential applications in various fields, including energy storage and materials science. The compound consists of a lithium cation (Li⁺) and a tricyanomethanide anion ([C(CN)₃]⁻), which features a central carbon atom bonded to three cyano groups (–CN).
准备方法
Synthetic Routes and Reaction Conditions
Lithium tricyanomethanide can be synthesized through a metathesis reaction involving silver tricyanomethanide (Ag[C(CN)₃]) and lithium chloride (LiCl) in water. The reaction is driven by the precipitation of silver chloride (AgCl), and the resulting this compound can be recrystallized from methanol . Another method involves combining stoichiometric amounts of potassium tricyanomethanide (K[C(CN)₃]) and lithium chloride in acetone, followed by filtration and evaporation to obtain the desired compound .
Industrial Production Methods
化学反应分析
Types of Reactions
Lithium tricyanomethanide undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups in the tricyanomethanide anion can participate in nucleophilic substitution reactions.
Coordination Reactions: The lithium cation can coordinate with other ligands, forming complexes with different structural properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include lithium chloride, potassium tricyanomethanide, and silver tricyanomethanide. Reaction conditions typically involve solvents such as water, methanol, and acetone .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with lithium chloride and potassium tricyanomethanide in acetone yields this compound and potassium chloride .
科学研究应用
Lithium tricyanomethanide has several scientific research applications, including:
作用机制
The mechanism by which lithium tricyanomethanide exerts its effects is primarily related to its ability to form stable complexes with other chemical species. The lithium cation can coordinate with multiple tricyanomethanide anions, forming structures with unique geometric and electronic properties . These interactions are crucial for its applications in energy storage and materials science.
相似化合物的比较
Similar Compounds
Potassium Tricyanomethanide (K[C(CN)₃]): Similar in structure but with a potassium cation instead of lithium.
Silver Tricyanomethanide (Ag[C(CN)₃]): Contains a silver cation and is used in the synthesis of lithium tricyanomethanide.
Uniqueness
This compound is unique due to its specific coordination properties and the ability to form stable complexes with other chemical species. Its applications in energy storage and materials science distinguish it from other tricyanomethanide compounds .
属性
分子式 |
C4LiN3 |
|---|---|
分子量 |
97.0 g/mol |
IUPAC 名称 |
lithium;methanetricarbonitrile |
InChI |
InChI=1S/C4N3.Li/c5-1-4(2-6)3-7;/q-1;+1 |
InChI 键 |
UZQWVBVSXAWRJC-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C(#N)[C-](C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















